molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B3422368 3-Chlorophenol CAS No. 25231-12-3

3-Chlorophenol

Cat. No.: B3422368
CAS No.: 25231-12-3
M. Wt: 128.55 g/mol
InChI Key: HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Description

Contextualizing 3-Chlorophenol (B135607) as a Chemical Research Focus

This compound, also known as m-chlorophenol or meta-chlorophenol, is characterized by a chlorine atom substituted at the meta position of the phenol (B47542) ring. It typically presents as a colorless to light brown crystalline solid with a distinct phenolic odor nih.govontosight.aiwikipedia.org. With a molecular weight of approximately 128.55 g/mol , it exhibits a melting point in the range of 32-35 °C and a boiling point around 214 °C nih.govontosight.aiwikipedia.org. Its solubility in water, ethanol, and ether makes it amenable to various chemical processes and environmental interactions ontosight.aichemicalbook.comsolubilityofthings.com. The compound's chemical structure, featuring both a hydroxyl group and a chlorine substituent on an aromatic ring, imparts specific reactivity that is of considerable interest in organic chemistry solubilityofthings.com. Research efforts frequently utilize this compound as a model compound for studying reaction mechanisms, developing new synthetic methodologies, and understanding the behavior of chlorinated aromatic compounds in complex systems mdpi.comtaylorandfrancis.commdpi.com.

Significance of this compound in Environmental Contaminant Studies

The presence of this compound in the environment is a significant concern, as it is recognized as an industrial pollutant originating from various sources. These include industrial wastewater discharges from sectors such as pesticide manufacturing, refineries, and wood/paper mills, as well as by-products from processes like drinking water disinfection and coking unl.ptaloki.hu. Its relatively low biodegradability contributes to its persistence in soil and water, posing risks to aquatic ecosystems ontosight.aicarlroth.com. Studies have indicated that among monochlorophenols, this compound may exhibit the slowest degradation rates and longest environmental residence times, underscoring its importance in environmental fate studies mdpi.com. Research into its environmental behavior often involves investigating its degradation pathways, which can include microbial breakdown and advanced oxidation processes, as well as its distribution across environmental compartments like water, soil, and sediment taylorandfrancis.comcarlroth.come3s-conferences.orgeurochlor.org. The toxicity of chlorophenols to aquatic life is well-documented, with this compound being classified as toxic to aquatic organisms with long-lasting effects carlroth.com.

Academic Relevance in Organic Synthesis and Industrial Chemical Transformations

In the realm of organic synthesis and industrial chemistry, this compound serves as a valuable intermediate and building block. Its utility spans the production of a diverse array of chemicals, including dyes, pharmaceuticals, agrochemicals (herbicides and fungicides), and specialty resins ontosight.aisinocurechem.com. The compound's reactivity allows it to participate in various chemical transformations, such as palladium-catalyzed coupling reactions for synthesizing aryl intermediates, and electrophilic substitution reactions for introducing functional groups chemicalbook.comsolubilityofthings.com. Industrially, it can be synthesized through the chlorination of phenol or the hydrolysis of 3-chlorobenzene sulfonic acid sinocurechem.com. Furthermore, research into its chemical transformations includes exploring its electrochemical dechlorination for detoxification purposes and its degradation by enzymes like laccase, highlighting its role in developing cleaner chemical processes and remediation technologies taylorandfrancis.commdpi.come3s-conferences.orgnih.gov.

Comparative Research Perspectives on this compound Isomers

Understanding the behavior and properties of this compound often involves comparative studies with its isomers, 2-chlorophenol (B165306) and 4-chlorophenol (B41353). These isomers exhibit distinct physical properties, such as variations in boiling points, which influence their separation and handling ontosight.ai. Research has shown that the acidity of chlorophenols is influenced by the position of the chlorine atom, with ortho-chlorophenols being more acidic due to inductive effects researchgate.net. Comparative kinetic studies, such as the bromination of chlorophenols using N-bromosuccinimide, have revealed differences in their reactivity, with this compound sometimes demonstrating higher reactivity than its isomers ijcrt.org. In environmental contexts, while toxicity to aquatic organisms is often considered comparable across the monochlorophenol isomers for risk assessment, their environmental fate, including degradation rates and persistence, can differ significantly, with this compound often showing slower degradation mdpi.comeurochlor.org. Studies on adsorption onto materials like silicalite-1 also reveal differential adsorption capacities among the isomers, which can be further complicated by the presence of mixtures scielo.org.mx.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource Reference
Molecular FormulaC₆H₅ClO nih.govontosight.aiwikipedia.org
Molecular Weight ( g/mol )128.55 nih.govontosight.aiwikipedia.org
AppearanceWhite to light brown crystalline solid nih.govontosight.aiwikipedia.orgchemicalbook.com
Melting Point (°C)32-35 nih.govontosight.aiwikipedia.orgchemicalbook.comcarlroth.com
Boiling Point (°C)214 ontosight.aiwikipedia.orgchemicalbook.com
Solubility in WaterSoluble ontosight.aichemicalbook.comsolubilityofthings.com
pKa9.12 wikipedia.org
Flash Point (°C)>112 nih.govwikipedia.orgchemicalbook.com
CAS Number108-43-0 nih.govwikipedia.org

Table 2: Comparative Reactivity of Chlorophenol Isomers in Bromination

IsomerRelative Reactivity (NBS Bromination)Source Reference
o-ChlorophenolLower ijcrt.org
m-ChlorophenolHigher ijcrt.org
p-ChlorophenolIntermediate ijcrt.org

Table 3: Environmental Distribution of Monochlorophenols

Compartment2-Chlorophenol (%)This compound (%)4-Chlorophenol (%)Source Reference
Air17.717.27.6 eurochlor.org
Water80.679.089.1 eurochlor.org
Soil0.92.01.7 eurochlor.org
Sediment0.81.81.6 eurochlor.org

Compound List

this compound

2-Chlorophenol

4-Chlorophenol

Phenol

3,5-Dichlorophenol

2,4-Dichlorophenol (B122985)

2,4,6-Trichlorophenol (B30397)

2,4,5-Trichlorophenol (B144370)

Pentachlorophenol (B1679276) (PCP)

2,3,6-Trichlorophenol

2,6-Dichlorophenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H
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InChI Key

HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)O
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Molecular Formula

C6H5ClO, Array
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Related CAS

25231-12-3
Record name Phenol, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4024800
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Molecular Weight

128.55 g/mol
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Physical Description

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C
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Flash Point

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6
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Density

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245
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Vapor Pressure

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/
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Color/Form

Needles, White crystals

CAS No.

108-43-0
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Melting Point

91 °F (NTP, 1992), 33.5 °C, 33 °C
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Advanced Synthetic Methodologies and Derivatization Strategies of 3 Chlorophenol

Innovative Synthetic Routes for 3-Chlorophenol (B135607) Production

The efficient and selective synthesis of this compound is paramount for its industrial and research applications. Several advanced methodologies have been developed to improve yield, purity, and sustainability.

Microwave-Assisted Organic Synthesis of this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of this compound derivatives, microwave-assisted techniques have been explored. For instance, microwave irradiation has been utilized in the synthesis of pyrazole (B372694) derivatives where 3-chlorophenyl hydrazine (B178648) hydrochloride was used as a reactant. This method demonstrated that microwave heating can accelerate reaction rates, yielding products with comparable properties to those synthesized via conventional reflux methods tsijournals.com.

A specific application of microwave irradiation in the synthesis of phenolic compounds involves the cleavage of alkyl aryl ethers. In one reported procedure, an alkyl aryl ether was reacted with 1-n-butyl-3-methylimidazolium bromide under microwave irradiation at 200-220°C for a short duration (0.0833333 hours) in an inert atmosphere. This method, using microwave irradiation and ionic liquids, achieved a high yield of 99% for the desired phenolic product, which in this context was this compound chemicalbook.com.

Catalytic Systems for this compound Formation

Catalytic systems play a vital role in achieving selective transformations in the synthesis of this compound. Palladium-based catalysts, often supported on materials like carbon felt, have shown effectiveness in the reductive dechlorination of polychlorinated phenols. For example, palladium/iron bimetallic systems have been identified as effective for the reductive dechlorination of various halogenated organics, including chlorophenols researchgate.net. Research has demonstrated that palladium catalysts can facilitate the dechlorination of this compound to phenol (B47542), with the rate of dechlorination being influenced by the loading of palladium and the specific isomer of chlorophenol researchgate.netresearchgate.net.

Another catalytic approach involves the selective hydrodechlorination of polychlorophenols to yield meta-chlorophenols, including this compound. This process typically employs Group VIII noble metal catalysts, such as palladium, supported on materials like activated charcoal, in conjunction with Lewis acids (e.g., aluminum tribromide) and hydrogen gas. The reaction is carried out at elevated temperatures (100-250°C) in an organic solvent. The selectivity in removing chlorine atoms from specific positions (ortho and para) while retaining the meta-chlorine atom is a key challenge addressed by these catalytic systems google.com.

Chemical Derivatization and Functionalization of this compound

The functionalization of this compound leads to a range of valuable derivatives with applications in pharmaceuticals and materials science.

Synthesis of Amino-Chlorophenol Derivatives for Pharmaceutical Intermediates

Amino-chlorophenol derivatives are critical intermediates in the synthesis of numerous pharmaceuticals. For instance, 4-Amino-3-chlorophenol is a key intermediate in the production of tyrosine kinase inhibitors such as tivozanib (B1683842) and lenvatinib, used in cancer therapy nbinno.comgoogle.com. The synthesis of 4-Amino-3-chlorophenol can be achieved through various routes, including starting from o-chloronitrobenzene with subsequent hydroxylation, or via diazotization and coupling reactions of m-chlorophenol nbinno.comgoogle.com. Advanced methods are being developed to improve the efficiency and sustainability of these syntheses, such as employing multi-temperature-zone continuous flow microchannel reactors, which aim to overcome issues like low yield, high cost, and unstable intermediates associated with traditional methods google.compatsnap.com.

Similarly, 5-Amino-2-chlorophenol is another important derivative used as an intermediate in the production of dyes, pigments, and pharmaceuticals, including azo dyes and biologically active molecules ontosight.ai. Its synthesis typically involves the chlorination of aminophenols or the amination of chlorophenols ontosight.aihnsincere.com.

Development of Molecularly Imprinted Polymers Utilizing this compound as Template

Molecularly Imprinted Polymers (MIPs) are synthetic polymers designed with specific binding sites that mimic biological receptors, enabling selective recognition and separation of target molecules. This compound and other chlorophenols have been investigated as templates for the development of MIPs for various applications, including environmental monitoring and separation.

Research has focused on creating MIPs for the selective adsorption of phenols and substituted phenols from aqueous solutions mdpi.comresearchgate.netfrontiersin.org. For example, MIPs have been synthesized using phenol as a template, with monomers like styrene (B11656) and cross-linkers such as pentaerythritol (B129877) triacrylate (PETA). These MIPs, fabricated in a porous film format, exhibited modest imprinting effects for phenol, with higher selectivity observed at lower concentrations mdpi.com. While phenol itself presents challenges for selective imprinting due to its limited unique structural features, MIPs have been developed for various chlorophenols, including this compound, often utilizing non-covalent imprinting strategies involving hydrogen bonding, π–π bonding, and hydrophobic interactions frontiersin.orgmdpi.com.

Furthermore, magnetic multi-template molecularly imprinted polymers (M-mt-MIPs) have been synthesized using multiple chlorophenols as templates. These materials, supported on magnetic multi-walled carbon nanotubes, demonstrated high adsorption capacity and specific selectivity for target chlorophenols, finding application in magnetic solid-phase extraction (MSPE) for the analysis of chlorophenols in complex matrices like tannery wastewater nih.gov. The development of thermo-responsive MIPs has also been explored for the selective adsorption and controlled release of phenol and its derivatives, including 3-chlorophenols, showcasing good selectivity, temperature response, and reusability frontiersin.org.

Mechanistic and Kinetic Investigations of 3 Chlorophenol Reactions

Oxidative Reaction Mechanisms in Aqueous Environments

The primary radical species involved in the oxidative degradation of 3-chlorophenol (B135607) in aqueous solutions are hydroxyl radicals (•OH) and hydrogen atoms (H•). Their reactions with this compound lead to the formation of various radical intermediates and subsequent degradation products.

Hydroxyl Radical (•OH) Interactions with this compound

Hydroxyl radicals are highly reactive electrophilic species that readily react with aromatic compounds like this compound through addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. The outcome of these reactions is strongly influenced by the solution's pH.

In neutral aqueous solutions, the reaction of hydroxyl radicals with this compound predominantly results in the addition of the •OH radical to the aromatic ring, forming cyclohexadienyl-type radicals, commonly referred to as hydroxyl adducts researchgate.netnih.gov. These adducts exhibit characteristic absorption spectra.

Neutral Conditions (pH ≈ 7): The reaction of •OH with this compound leads to the formation of hydroxyl adducts, which show maximal absorption at approximately 340 nm researchgate.netnih.gov. In air-saturated solutions, the decomposition of this compound often proceeds via these OH adducts researchgate.net.

Under alkaline conditions, the reaction mechanism shifts, favoring the formation of phenoxyl radicals. This process typically involves the abstraction of the phenolic hydrogen atom by the hydroxyl radical.

Alkaline Conditions (pH > 7): In alkaline environments, •OH radicals react with this compound to generate 3-chlorinated phenoxyl radicals researchgate.netnih.gov. These phenoxyl radicals are characterized by distinct absorption peaks, typically observed around 400 nm and 417 nm researchgate.netnih.gov. The formation of phenoxyl radicals can also occur through the abstraction of the phenolic hydrogen by other radicals, such as hydrogen atoms lsu.edunih.govresearchgate.netacs.org. In alkaline solutions, the hydroxyphenyl radical anion can be protonated to form the phenoxyl radical researchgate.net. These chlorinated phenoxyl radicals are resonance-stabilized and are considered relatively resistant to further oxidation lsu.edunih.gov.

Formation and Characterization of Hydroxyl Adducts.

Hydrogen Radical (H•) Reactions with this compound

Hydrogen atoms (H•) are also reactive species that can interact with this compound, particularly under acidic conditions.

The reaction of hydrogen atoms with this compound leads to the formation of hydrogen adducts.

Acidic Conditions (pH < 7): In acidic solutions, the reaction of H• with this compound yields hydrogen adducts. These intermediates exhibit maximal absorption at approximately 320 nm researchgate.netnih.gov. The protonation of the system can stabilize these adducts researchgate.net.

Influence of pH on Radical-Mediated Reaction Pathways

The pH of the aqueous environment plays a crucial role in determining the dominant radical species, the reaction pathways, and the nature of the intermediates formed during the oxidation of this compound.

pH-Dependent Reactivity: At alkaline pH (>7), the deprotonated form of this compound (phenoxide) is more susceptible to •OH radical attack, leading to the formation of phenoxyl radicals researchgate.netnih.gov. In contrast, under neutral conditions (pH ≈ 7), the addition of •OH to the aromatic ring to form hydroxyl adducts is the primary pathway researchgate.netnih.gov. In acidic conditions (pH <7), hydrogen atoms become more significant reactants, forming hydrogen adducts researchgate.netnih.gov.

Competition with Oxygen: In air-saturated solutions, oxygen can compete with this compound for reaction with radicals. Under alkaline conditions, there is a competition between OH⁻ elimination from intermediates and reaction with O₂. Conversely, in neutral or slightly acidic solutions, radical scavenging by O₂ is a dominant process researchgate.net.

Influence of Chlorine Substitution: The position of the chlorine atom on the phenol (B47542) ring significantly impacts the degradation kinetics and pathways. Studies comparing this compound with its isomers (2- and 4-chlorophenol) indicate that this compound often exhibits a slower degradation rate and longer residence time in radical-mediated processes, suggesting that the meta-position of the chlorine atom influences its reactivity and the stability of its radical intermediates researchgate.netnih.gov.

Data Table: Spectral Characteristics of this compound Radical Intermediates

Radical TypepH ConditionMaximal Absorption (nm)NotesSource(s)
Hydroxyl AdductNeutral (≈ 7)~340Cyclohexadienyl-type radical formed by •OH addition to the aromatic ring. researchgate.netnih.gov
3-Chlorinated Phenoxyl RadicalAlkaline (> 7)400 and 417Formed by •OH abstraction of the phenolic hydrogen; resonance-stabilized. researchgate.netnih.gov
Hydrogen AdductAcidic (< 7)~320Formed by H• addition to this compound; stabilized by protonation. researchgate.netnih.gov

Compound Name List:

this compound (3-CP)

Hydroxyl radical (•OH)

Hydrogen radical (H•)

Phenoxyl radical

Hydroxyl adduct

Hydrogen adduct

3-Chlorinated phenoxyl radical

Ozonation Processes and Hydroxyl Radical Generation Kinetics

Ozonation is a widely used advanced oxidation process for water treatment, relying heavily on the generation of highly reactive hydroxyl radicals (OH radicals) for pollutant degradation nih.govnih.gov. Studies have shown that this compound can significantly enhance the generation of OH radicals during ozonation processes nih.govnih.goviwaponline.comiwaponline.com. This enhancement is attributed to the role of this compound in the complex chain reactions that drive ozone decomposition in water nih.goviwaponline.comiwaponline.com.

Quantitative analysis of this phenomenon has led to the development of kinetic equations describing the initial velocity of OH radical generation (ν₀) as a function of ozone and this compound concentrations. One study proposed an exponential relationship:

ν₀ (10⁻⁶ M/s) = [9.7 × [this compound (10⁻⁹ M)] + 0.0005] exp(57 × [ozone (10⁻⁹ M)]) nih.gov

Another investigation utilized a power law equation to model this effect, yielding the following relationship:

ν₀ (10⁻⁶ M/s) = (1.58 × 10⁻⁵) × [this compound (10⁻⁶ M)] × [ozone (10⁻⁶ M)]²·⁴⁰ + (3.09 × 10⁻⁵) × [ozone (10⁻⁶ M)]¹·⁷² iwaponline.comiwaponline.com

These models, derived using electron spin resonance (ESR)/spin-trapping techniques, provide valuable insights into optimizing ozonation conditions for phenolic pollutants nih.govnih.goviwaponline.comiwaponline.com. The initial velocity of DMPO-OH adduct generation, a measure of OH radical production, increases with both ozone and this compound concentrations nih.gov.

Photochemical Transformation Mechanisms of this compound

The degradation of this compound under photochemical conditions, particularly UV irradiation, involves complex mechanisms that can lead to the formation of various byproducts.

UV Irradiation Effects on this compound Degradation

UV irradiation, often in conjunction with photocatalysts like titanium dioxide (TiO₂) and oxidants such as hydrogen peroxide (H₂O₂), is effective in degrading this compound researchgate.netchemsociety.org.ngtandfonline.comijcea.org. These processes typically follow first-order reaction kinetics researchgate.netchemsociety.org.ngtandfonline.comijcea.org. Studies employing photocatalytic degradation with doped TiO₂ nanoparticles have reported varying efficiencies. For instance, Ag/TiO₂ exhibited a higher photodegradation efficiency (60.44%) and a rate constant of -0.019 s⁻¹ compared to Pd/TiO₂ (40.44% efficiency and -0.031 s⁻¹ rate constant) researchgate.netchemsociety.org.ng. The combined UV/H₂O₂/TiO₂ system has also demonstrated significant degradation of chlorophenols, achieving up to 79.8% degradation within 90 minutes of irradiation ijcea.org. The degradation rate of chlorophenols under UV irradiation generally follows the trend: trichlorophenols > dichlorophenols > monochlorophenols tandfonline.com. Solvent properties can also influence the rate of this compound photo-degradation researchgate.net.

Table 1: Photocatalytic Degradation Efficiencies and Rate Constants for this compound under UV Irradiation

Catalyst SystemPhotodegradation Efficiency (%)Rate Constant (s⁻¹)
Ag/TiO₂60.44-0.019
Pd/TiO₂40.44-0.031

Formation of Chlorinated Byproducts and Polycyclic Aromatic Hydrocarbons

The photochemical transformation of aromatic compounds can lead to the formation of more complex and potentially toxic byproducts, including chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) acs.orgresearchgate.net. While direct photochemical degradation pathways for this compound itself are studied, the formation of specific chlorinated byproducts and polycyclic aromatic hydrocarbons (PAHs) from this compound under photochemical conditions is less detailed in the provided literature.

However, research into thermal and combustion processes indicates that this compound serves as a precursor for the formation of polychlorinated naphthalenes (PCNs), which are a class of Cl-PAHs mdpi.comnih.govnih.govacs.orgnih.gov. These studies often employ quantum chemical and kinetic modeling to elucidate the mechanisms of PCN formation from this compound precursors, involving radical intermediates such as 3-chlorophenoxy radicals (3-CPRs) nih.govnih.gov. These pathways typically involve dimerization or cross-condensation reactions of these radicals nih.gov. The general photochemical reactions of PAHs have also been shown to produce Cl-PAHs researchgate.net.

Quantum Chemical and Computational Studies on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), play a pivotal role in elucidating complex reaction mechanisms and predicting kinetic parameters for chemical transformations involving this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT methods are extensively used to investigate reaction pathways, calculate activation energies, and understand the electronic properties of molecules and intermediates involved in chemical reactions. For this compound, DFT has been applied to study its role in the formation of polychlorinated naphthalenes (PCNs) mdpi.comnih.govnih.gov. These studies involve calculating the energies of transition states and reaction intermediates for gas-phase formation mechanisms mdpi.comnih.gov. DFT has also been employed to study the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) from related chlorophenols, providing insights into thermochemical parameters and radical-radical coupling mechanisms nih.govacs.org. Furthermore, DFT calculations have been used to understand adsorption mechanisms and the electronic properties of chlorophenols, aiding in the elucidation of their interactions with surfaces mdpi.comnih.gov.

Kinetic Modeling of Polychlorinated Naphthalene Formation from this compound Precursors

The formation of polychlorinated naphthalenes (PCNs) from this compound precursors has been a subject of detailed kinetic modeling using quantum chemical approaches mdpi.comnih.govnih.gov. These studies often combine DFT with theories like canonical variational transition-state theory (CVT) and small curvature tunneling (SCT) to calculate rate constants for elementary steps over wide temperature ranges (e.g., 600–1200 K) mdpi.comnih.govnih.gov.

Key findings from these computational studies indicate that pathways involving chlorine elimination are generally favored over those involving hydrogen elimination from the this compound precursor in PCN formation mdpi.comnih.govnih.gov. Additionally, the formation potential of monochlorinated naphthalenes (MCNs) has been found to be greater than that of dichlorinated naphthalenes (DCNs) mdpi.comnih.govnih.gov. The specific chlorine substitution pattern on the precursor monochlorophenol significantly influences the isomer patterns and formation potential of the resulting PCN products mdpi.comnih.govnih.gov. These detailed kinetic parameters are essential for developing predictive models for PCN emissions and control strategies mdpi.comnih.govnih.gov.

List of Compounds Mentioned:

this compound (3-CP)

Hydroxyl radical (OH radical)

Polychlorinated naphthalenes (PCNs)

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs)

Monochlorinated naphthalenes (MCNs)

Dichlorinated naphthalenes (DCNs)

Phenoxy radical (PhR)

2-Chlorophenoxy radical (2-CPR)

3-Chlorophenoxy radical (3-CPR)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

4,6-dichlorodibenzofuran (B14162020) (4,6-DCDF)

1-monochlorodibenzo-p-dioxin (1-MCDD)

Phenol

2-Chlorophenol (B165306) (2-CP)

4-Chlorophenol (B41353) (4-CP)

2,4-dichlorophenol (B122985)

2,4,6-trichlorophenol (B30397)

2,4,5-trichlorophenol (B144370) (2,4,5-TCP)

Pentachlorophenol (B1679276)

Polycyclic Aromatic Hydrocarbons (PAHs)

6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP)

1-chloropyrene (B1222765)

7-chlorobenz[a]anthracene

9,10-dichlorophenanthrene (B1359921)

9,10-dichloroanthracene (B1293567) (9,10-Cl₂Ant)

6-benzo[a]pyrenol

6,12-dihydroxybenzo[a]pyrene

9,12-dihydroxybenzo[a]pyrene

6-benz[a]pyrenone

benzo[a]pyrene-6,12-dione

benzo[a]pyrene-3,6-dione (B31473)

Environmental Fate and Biogeochemical Transformations of 3 Chlorophenol

The biogeochemical transformations of 3-chlorophenol (B135607) in the environment are primarily mediated by microbial activity, leading to its degradation or transformation into other compounds. These processes are highly dependent on the prevailing environmental conditions, particularly the availability of oxygen and suitable electron acceptors.

Microbial Degradation and Biotransformation Pathways

Under aerobic conditions, the biodegradation of this compound typically involves initial hydroxylation to form chlorocatechols, which are then subjected to ring cleavage by dioxygenase enzymes. Two primary ring-cleavage pathways are recognized: ortho-cleavage and meta-cleavage.

The ortho-cleavage pathway, also known as the intradiol pathway, is a common route for the aerobic degradation of chlorocatechols, including those derived from this compound d-nb.inforesearchgate.netiwaponline.comnih.govresearchgate.net. In this pathway, a catechol-1,2-dioxygenase catalyzes the cleavage of the aromatic ring between two adjacent hydroxyl groups, forming a cis,cis-muconate (B1241781) derivative, such as 2-chloro-cis,cis-muconate (B1241311) d-nb.infonih.govresearchgate.net. This intermediate is then further processed through a series of enzymatic steps, including conversion to trans-dienelactone by chloromuconate cycloisomerase, followed by hydrolysis to maleylacetate (B1240894) by dienelactone hydrolase d-nb.infonih.govresearchgate.netresearchgate.net. Maleylacetate is subsequently channeled into central metabolic pathways, ultimately leading to complete mineralization d-nb.infonih.govresearchgate.net. This pathway is generally considered more efficient for complete degradation of chlorophenols researchgate.netiwaponline.comnih.govresearchgate.net.

The meta-cleavage pathway, or extradiol pathway, involves the cleavage of the aromatic ring adjacent to a hydroxyl group, catalyzed by a catechol-2,3-dioxygenase d-nb.infonih.govresearchgate.netresearchgate.netnih.govnih.gov. When this compound is degraded via this route, it typically forms 3-chlorocatechol (B1204754) as a key intermediate d-nb.infonih.govresearchgate.netnih.gov. While some microorganisms can completely mineralize 3-chlorocatechol via meta-cleavage, this pathway can also lead to the accumulation of dead-end products or toxic intermediates nih.govresearchgate.netnih.gov. For instance, the formation of 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid from 3-chlorocatechol can inactivate the catechol-2,3-dioxygenase enzyme, leading to incomplete degradation and potential toxicity to the microbial cells nih.govresearchgate.netnih.gov. In some cases, the meta-cleavage pathway for 3-chlorocatechol can result in the accumulation of toxic intermediates that inhibit further degradation researchgate.netnih.gov.

Complete mineralization of this compound refers to its ultimate breakdown into inorganic end products: carbon dioxide (CO2), water (H2O), and chloride ions (Cl-). This process requires the complete cleavage of the aromatic ring and the removal of the chlorine atom. The ortho-cleavage pathway is generally more conducive to complete mineralization. However, studies have shown that the extent of chloride release may not always be stoichiometric with the observed degradation of the parent compound, suggesting that some degradation steps might occur without complete dehalogenation or that intermediates may persist nih.govoieau.fr. For example, one study reported 100% degradation of this compound after 238 hours but only 38.0% chloride release, indicating that the ortho-cleavage pathway is necessary for complete biodegradation, but the process might be complex nih.gov. Similarly, microalgae consortia associated with zeolite could degrade p-chlorophenol, but chloride release accounted for only about 50% of the biodegradation at one stage oieau.fr.

Meta-Cleavage Pathways and Intermediate Accumulation (e.g., 3-chlorocatechol).

Anaerobic Degradation and Reductive Dehalogenation

Under anaerobic conditions, the primary mechanism for the transformation of this compound is reductive dehalogenation. This process involves the replacement of the chlorine atom with a hydrogen atom, typically mediated by specific dehalogenase enzymes researchgate.netresearchgate.netnih.govasm.orgwur.nl. Reductive dehalogenation can be coupled to various electron acceptors, such as nitrate (B79036) (denitrification) or sulfate (B86663) (sulfate reduction) researchgate.netwur.nloup.comnih.gov.

While reductive dehalogenation is a key anaerobic pathway for many chlorinated compounds, some research indicates that this compound itself may be relatively resistant to reductive dehalogenation by certain anaerobic microbial communities nih.govnih.gov. For instance, Desulfomonile tiedjei DCB-1, a known anaerobic dehalogenating bacterium, was found to not dehalogenate this compound, although it could dehalogenate more highly chlorinated phenols nih.gov. Similarly, some anaerobic sludge granules were found to be persistent in degrading 3- and 4-monochlorophenol nih.gov. However, other studies have shown that microbial consortia can be enriched to degrade this compound under anaerobic, denitrifying conditions, with the process being dependent on nitrate as an electron acceptor researchgate.netnih.gov.

Identification and Characterization of Microbial Strains Involved in this compound Metabolism (e.g., Pseudomonas putida)

Numerous bacterial strains have been identified and characterized for their ability to degrade this compound. Among these, species of Pseudomonas are frequently cited for their metabolic versatility in handling phenolic compounds.

Pseudomonas putida : Several strains of Pseudomonas putida, such as CP1, have demonstrated the capacity to degrade this compound, often utilizing the ortho-cleavage pathway nih.govoup.comnih.govdcu.ietaylorandfrancis.com. P. putida CP1, for example, was shown to degrade this compound (up to 1.56 mM) via an ortho-cleavage pathway, although at a slower rate compared to 4-chlorophenol (B41353) oup.com. P. putida A(a) was noted to metabolize 4-chlorophenol via the meta-cleavage pathway, while P. putida CP1 degraded all three mono-chlorophenol isomers (2-, 3-, and 4-chlorophenol) completely via the modified ortho-cleavage pathway dcu.ie.

Rhodococcus opacus : Rhodococcus opacus 1CP has been studied for its degradation of 2-chlorophenol (B165306) via a novel modified ortho-cleavage pathway involving 3-chlorocatechol nih.goviaea.org. This bacterium possesses specific enzymes, such as chlorocatechol 1,2-dioxygenase, for metabolizing 3-chlorocatechol nih.gov.

Alcaligenes : Strains of Alcaligenes, such as Alcaligenes sp. A7-2, have also been implicated in the degradation of 2-chlorophenol, which proceeds via 3-chlorocatechol and can involve ortho- or meta-cleavage pathways d-nb.infonih.gov.

Desulfomonile tiedjei : This sulfate-reducing bacterium is known for its anaerobic reductive dehalogenation capabilities, though it does not typically degrade this compound directly nih.govasm.orgwur.nl.

Arthrobacter : Arthrobacter sp. strain ATCC 33790 has shown enzymatic dehalogenation of pentachlorophenol (B1679276), releasing chloride ions researchgate.net.

Other genera like Ralstonia, Streptomyces, and Thauera have also been associated with the degradation of chlorophenols or related compounds d-nb.infonih.govasm.org.

Data Tables

Table 1: Aerobic Biodegradation Pathways and Key Intermediates of this compound

PathwayKey Enzymes InvolvedPrimary IntermediatesOutcomeReferences
Ortho-Cleavage Catechol-1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase3-Chlorocatechol, 2-Chloro-cis,cis-muconate, trans-Dienelactone, MaleylacetateComplete mineralization to CO2, H2O, and Cl-. Generally efficient. d-nb.infoiwaponline.comnih.govresearchgate.netresearchgate.net
Meta-Cleavage Catechol-2,3-dioxygenase3-Chlorocatechol, 5-Chloroformyl-2-hydroxypenta-2,4-dienoic acid (potential)Can lead to incomplete degradation, accumulation of toxic/dead-end products, or eventual mineralization. d-nb.infonih.govresearchgate.netresearchgate.netnih.gov

Factors Modulating Biodegradation Rates

The biodegradation of this compound (3-CP) is a key process in its environmental removal, but its rate is significantly modulated by several factors. Microbial degradation can occur under both aerobic and anaerobic conditions, with reported half-lives varying widely depending on the specific environmental matrix and microbial consortia present nih.gov.

Microbial Immobilization: Immobilizing microorganisms, often within matrices like calcium alginate, can enhance their biodegradation efficiency and tolerance to toxic compounds like chlorophenols jmb.or.krmdpi.com. Immobilized cells can maintain higher cell densities and exhibit improved resistance to inhibitory effects of pollutants, leading to accelerated degradation rates and enabling repeated use of the microbial biomass jmb.or.krmdpi.com. This method can also improve the contact between the pollutant and the microbial cells, potentially overcoming limitations encountered with free cells mdpi.com.

Abiotic Environmental Transformation Processes

In addition to biodegradation, abiotic processes like photolysis and hydrolysis also contribute to the environmental transformation of this compound.

This compound can undergo direct photolysis in aquatic systems when exposed to ultraviolet (UV) radiation, such as sunlight. This process involves the detachment of chloride ions and the formation of hydrogen ions. Research indicates that the presence of dissolved oxygen or the ionization state of this compound (due to its pKa) does not significantly alter the outcome of this reaction, although the anionic form may exhibit a slightly higher quantum yield nih.govepa.gov. Studies have shown that this compound absorbs light in the deep UV spectrum, and its absorption spectrum overlaps with the tropospheric solar spectrum, making degradation by natural sunlight possible nih.govepa.gov. Photolysis of this compound in water can lead to the formation of resorcinol, regardless of the pH nih.govepa.gov.

Hydrolysis is generally considered an unimportant environmental transformation process for this compound. This is because aryl halides, including chlorinated phenols, exhibit low reactivity towards halogen displacement or nucleophilic substitution under typical environmental conditions. The covalent bond connecting the chlorine atom to the aromatic ring is quite stable and resistant to hydrolysis, requiring extreme conditions for cleavage, which are not encountered in natural aquatic habitats gov.bc.ca.

Photolysis in Aquatic Systems.

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, influencing its partitioning between different environmental compartments.

The bioconcentration potential of this compound in aquatic organisms is generally considered low. Studies exposing carp (B13450389) to this compound reported bioconcentration factor (BCF) values in the range of 5.1 to 16 nih.gov. Another reported BCF value for this compound is 20.0 nih.gov. These values suggest a limited capacity for this compound to accumulate in the tissues of aquatic organisms, which is consistent with its classification as having a low bioconcentration potential nih.gov.

Volatilization of this compound from aqueous surfaces is not expected to be a significant environmental fate process. This is primarily due to its low Henry's Law constant, which for the neutral form of this compound is reported as 3.45 x 10⁻⁷ atm-m³/mol nih.govk-state.edu. A low Henry's Law constant indicates that the compound has a low tendency to partition from the water phase into the air phase nih.govk-state.edu. Consequently, its volatilization from water surfaces is predicted to be minimal nih.gov.

Compound Name Table:

Common NameChemical FormulaCAS Number
This compoundC₆H₅ClO108-43-0
Phenol (B47542)C₆H₆O108-95-2
ResorcinolC₆H₆O₂108-46-3
PyrocatecholC₆H₆O₂120-80-9
Hydroquinone (B1673460)C₆H₆O₂123-31-9
2-ChlorophenolC₆H₅ClO95-57-8
4-ChlorophenolC₆H₅ClO106-48-9
2,4-Dichlorophenol (B122985)C₆H₄Cl₂O120-83-2
2,4,6-Trichlorophenol (B30397)C₆H₃Cl₃O88-06-2
PentachlorophenolC₆HCl₅O87-86-5
2,3,6-TrichlorophenolC₆H₃Cl₃O933-75-5

Advanced Remediation Technologies for 3 Chlorophenol Contamination

Advanced Oxidation Processes (AOPs) for Degradation

AOPs are a class of chemical treatment processes that utilize highly reactive oxidative species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are effective for recalcitrant compounds like 3-chlorophenol (B135607), offering pathways to mineralization into less harmful substances such as carbon dioxide and water researchgate.net.

Fenton and Photo-Fenton Reaction Systems for this compound Abatement

The Fenton and Photo-Fenton processes involve the reaction of hydrogen peroxide (H₂O₂) with iron catalysts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals conicet.gov.arresearchgate.net. The Photo-Fenton process enhances the degradation rate by utilizing UV or visible light irradiation, which can regenerate the Fe²⁺ catalyst and further promote radical formation conicet.gov.arresearchgate.net. Studies have shown that Photo-Fenton processes can be significantly more effective than UV/H₂O₂ alone, accelerating oxidation rates by several times researchgate.net. Optimal conditions for these processes typically involve acidic pH (around 3), specific H₂O₂ concentrations, and iron catalyst dosages researchgate.netresearchgate.net. For instance, a study comparing Fenton and Photo-Fenton for p-chlorophenol degradation found optimal conditions at pH 3 with 0.03 mol/L H₂O₂ and 1 mmol/L Fe(II) for the UV/H₂O₂/Fe(II) system researchgate.net. The generation of chloride ions (Cl⁻) was observed, indicating dechlorination researchgate.net.

Ozonation-Based Processes (O₃/UV, O₃/H₂O₂, O₃/Catalyst)

Ozonation, often combined with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), is another effective AOP for this compound degradation tandfonline.comeolss.netresearchgate.net. These combined processes enhance the generation of hydroxyl radicals, leading to more efficient pollutant removal compared to ozonation alone tandfonline.comresearchgate.net. Molecular ozone is a predominant oxidant at lower pH, while radical species become more significant at higher pH or when activated by UV or H₂O₂ tandfonline.comresearchgate.net. Research indicates that the O₃/UV process can offer superior removal rates for p-chlorophenol compared to O₃/H₂O₂ or ozonation alone researchgate.net. Catalytic ozonation, using catalysts like TiO₂, can also improve process efficiency kirj.ee.

UV/Hydrogen Peroxide Systems

The UV/H₂O₂ system directly generates hydroxyl radicals through the photolysis of hydrogen peroxide eolss.netresearchgate.net. This process is effective in degrading this compound, with degradation rates influenced by pH, H₂O₂ concentration, and irradiation time researchgate.net. Studies have shown that phenol (B47542) is initially oxidized to hydroquinone (B1673460) and catechol, eventually decomposing into organic acids and carbon dioxide researchgate.net. Optimal conditions for UV/H₂O₂ treatment of p-chlorophenol were reported at pH 7 with a H₂O₂ concentration of 0.05 mol/L, achieving over 99% degradation in 40 minutes .

Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., TiO₂)

Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst due to its stability, low cost, and non-toxicity monash.edumdpi.com. Under UV irradiation, TiO₂ generates electron-hole pairs that can produce reactive oxygen species, including hydroxyl radicals, to degrade organic pollutants monash.edumdpi.com. Doping TiO₂ with metals (e.g., Pd, Ag) or non-metals can enhance its photocatalytic activity, extend its absorption spectrum into the visible light range, and improve charge separation monash.eduresearchgate.net. For example, Pd/Ag doped TiO₂ showed improved photocatalytic efficiency, with Ag/TiO₂ achieving a photodegradation efficiency of 60.44% and Pd/TiO₂ achieving 40.44% researchgate.net. The reusability of these catalysts is also a key factor, with some modified TiO₂ catalysts remaining active after multiple cycles researchgate.net. The combination of adsorption with photocatalysis, using materials like modified clay, can also enhance efficiency by accumulating the pollutant onto the catalyst surface acs.org.

Electrochemical Remediation Approaches for Dechlorination

Electrochemical methods offer a direct pathway for the removal and dechlorination of this compound nih.govresearchgate.netresearchgate.net. These techniques can involve electro-reductive dechlorination, where contaminants are reduced to less harmful substances, or electro-oxidation, where pollutants are oxidized. A combined electrochemical reduction and oxidation system can effectively degrade chlorophenols, achieving over 90% removal at specific current densities and pH levels nih.gov. For instance, using palladium-loaded carbon felt electrodes, this compound could be reduced to phenol with a degradation rate of 95.81% after 150 minutes under specific conditions researchgate.net. Electrochemical hydrodechlorination, often utilizing catalysts like palladium or ruthenium, aims to remove chlorine atoms, forming phenol as an intermediate, which is then further degraded researchgate.netresearchgate.net.

Bioremediation and Bioaugmentation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants, while bioaugmentation involves introducing specific microbial strains or consortia to enhance these degradation processes mdpi.com. These biological approaches are considered sustainable and cost-effective mdpi.com. Microorganisms can be stimulated through biostimulation (adding nutrients, oxygen) or directly introduced via bioaugmentation to tackle recalcitrant compounds like chlorophenols mdpi.comfrontiersin.org. For example, bioaugmentation has been reported to enhance the removal of various chlorinated compounds and phenols . The success of bioaugmentation can depend on factors like the selection of appropriate microbial strains, plasmid-mediated gene transfer to indigenous populations, and environmental conditions frontiersin.org. Studies have shown that specific bacteria, such as Arthrobacter chlorophenolicus A6, can degrade chlorophenols, with some strains tolerating high pollutant concentrations diva-portal.org.

Compound List:

this compound (3-CP)

Phenol

Hydroquinone

Catechol

2-Chlorophenol (B165306) (2-CP)

4-Chlorophenol (B41353) (4-CP)

2,4-Dichlorophenol (B122985) (2,4-DCP)

2,4,6-Trichlorophenol (B30397) (2,4,6-TCP)

Pentachlorophenol (B1679276) (PCP)

Sulfamethoxazole

Carbamazepine

Ibuprofen

Diclofenac

Atrazine

Chlorpromazine

Metronidazole

Diazinon

2,6-Dichlorophenol (2,6-DCP)

3,5-Dichlorophenol (3,5-DCP)

2,3,5-Trichlorophenol (2,3,5-TCP)

2,4-Dichlorobenzoic acid (2,4-DCBA)

Salicylic acid

4-Nitrophenol

1,2-Dibromo-3-chloropropane (DBCP)

Trichloroethylene (TCE)

Dichloromethylene (DCE)

Trichloroethane (TCA)

Polychlorinated biphenyls (PCBs)

Tetrachloroethylene (TeCE)

Tetracyclines

Triclosan

Chlorinated dibenzofurans

Dibenzo-p-dioxins

Polycyclic aromatic hydrocarbons (PAHs)

Organochlorine pesticides

Aliphatic hydrocarbons

Organic solvents

Data Table

Remediation TechnologySpecific Process/CatalystKey Parameter/ConditionReported Degradation/Removal EfficiencyNotes
Advanced Oxidation Processes (AOPs)
Fenton/Photo-FentonUV/H₂O₂/Fe(II)pH 3, 0.03 mol/L H₂O₂, 1 mmol/L Fe(II)High degradation rateAccelerated oxidation rate by 5-9 times compared to UV/H₂O₂ researchgate.net.
Fenton/Photo-FentonUV/H₂O₂/Fe(III)pH 3, 0.01 mol/L H₂O₂, 0.4 mmol/L Fe(III)High degradation rate
UV/H₂O₂UV/H₂O₂pH 7, 0.05 mol/L H₂O₂>99% in 40 minFollows first-order kinetics .
PhotocatalysisPd/Ag doped TiO₂-Ag/TiO₂: 60.44%, Pd/TiO₂: 40.44%Doping enhances efficiency researchgate.net. Catalysts remained active for up to 4 uses with minor activity reduction researchgate.net.
PhotocatalysisTiO₂ (P25) with organophilized clay (HDPM)UV irradiationEqually efficient as dissolved 2-CPCombination of adsorption and photocatalysis; adsorbent did not decrease mineralization rate acs.org.
OzonationO₃/UV-Higher removal rate than O₃/H₂O₂ or O₃Molecular ozone predominant at lower pH; radicals important at higher pH or with activation tandfonline.comresearchgate.net.
OzonationO₃/H₂O₂-Lower removal rate than O₃/UV
Electrochemical RemediationPd-loaded carbon felt (Pd/CF) cathode5 mA, 30 mmol/L CH₃COONa, pH 7.5, 1 mmol/L 3-CP, 150 min95.81% degradationDechlorination to phenol confirmed; follows first-order kinetics researchgate.net.
Electrochemical RemediationCombined electrochemical reduction and oxidationCurrent 6 mA, pH 6>90% removalFeasible to degrade by reduction to phenol, then oxidation nih.gov.
Bioremediation/Bioaugmentation
BioaugmentationIntroduction of specific microbial strains (e.g., A. chlorophenolicus A6)-Degradation of chlorophenolsSome strains tolerate high pollutant concentrations diva-portal.org. Plasmid-mediated bioaugmentation shows potential for transferring catabolic genes to indigenous bacteria frontiersin.org.
Bioaugmentation/BiostimulationIndigenous microbes + introduced quinoline-degrader-Accelerated biodegradation rateCooperation between introduced and indigenous microbes can enhance removal .
In-situ BioremediationCombined biostimulation and bioaugmentation-85-90% pesticide decline after 80 daysDemonstrated effectiveness for organochlorine-pesticide-contaminated soil; requires initial acclimatization nih.gov.

Analytical Methodologies for the Detection and Quantification of 3 Chlorophenol in Research

Advanced Chromatographic Techniques

Chromatographic methods are foundational for separating 3-Chlorophenol (B135607) from other compounds in a sample, allowing for its individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of chlorophenols, including this compound, due to its ability to separate polar and non-polar compounds. Research has demonstrated successful applications of HPLC coupled with various detectors for 3-CP. For instance, a study utilized an HPLC system with a photodiode array (PDA) detector for the simultaneous determination of chlorophenols, achieving good linearity and retention time repeatability . Another approach involved HPLC with an electrochemical detector, achieving detection limits in the lower picogram range and recoveries of 70-90% for isomeric chlorophenols from spiked river water samples tandfonline.com. Furthermore, HPLC coupled with ultraviolet (UV) detection has been effectively used, with specific mobile phase compositions like acetonitrile (B52724) and water, often adjusted with phosphoric or formic acid, and detection wavelengths around 218 nm or 280 nm being reported for optimal separation and quantification sielc.comjocpr.comjournals.co.za.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and specificity, making it ideal for trace analysis of this compound nih.govrsc.orgasianpubs.orgthermofisher.comresearchgate.netdioxin20xx.orgepa.govresearchgate.net. GC-MS allows for the identification and quantification of chlorophenols by analyzing their fragmentation patterns. Research has shown that GC-MS can effectively separate mixtures of halogenated phenols, including this compound, with good resolution asianpubs.orgresearchgate.net. Methodologies often involve derivatization of phenols to enhance their volatility and detectability by GC, for example, using diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) followed by analysis with Flame Ionization Detection (FID) or Electron Capture Detection (ECD) epa.gov. GC-MS has been applied to analyze chlorophenols in various environmental matrices, with studies reporting successful trace analysis and identification through comparison of mass spectra with analytical standards researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification.

Spectrophotometric Detection Methods

Spectrophotometric methods provide a direct way to quantify analytes based on their light absorption properties.

UV-Vis Spectrophotometry, especially when coupled with a Photodiode Array (PDA) detector, is a valuable technique for the quantification of this compound after appropriate sample preparation scirp.orgresearchgate.netscirp.orgresearchgate.net. This technique allows for the simultaneous detection of multiple compounds at their characteristic wavelengths. Research has demonstrated the use of UV-Vis/PDA detection following Hollow Fiber Liquid Phase Microextraction (HF-LPME) for the determination of chlorophenols, reporting good accuracy and precision scirp.orgresearchgate.netscirp.org. The method involves extracting chlorophenols into an organic phase, then into an alkaline acceptor phase, followed by UV-Vis/PDA analysis. The optimization of experimental conditions, such as organic phase identity, extraction time, and pH, is crucial for achieving reliable results with this method scirp.orgresearchgate.netscirp.org.

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation is critical for removing interfering substances and concentrating this compound to detectable levels.

Solid Phase Extraction (SPE) and various microextraction techniques, including Solid Phase Microextraction (SPME) and Liquid Phase Microextraction (LPME), are extensively used for the preconcentration and purification of this compound from complex samples tandfonline.comnih.govrsc.orgnih.govresearchgate.netresearchgate.nettandfonline.comasianpubs.orgresearchgate.netulisboa.pt. These techniques are favored for their efficiency, reduced solvent consumption, and ability to achieve high enrichment factors.

Solid Phase Extraction (SPE): SPE involves passing the sample through a sorbent material that retains the target analytes. Various sorbent materials, including octadecyl-modified silica (B1680970) gel (C18) and specialized polymeric sorbents, have been employed tandfonline.comtandfonline.comresearchgate.netulisboa.pt. For instance, SPE using a C18 cartridge has been successfully applied for trace enrichment and HPLC analysis of chlorophenols tandfonline.com. Magnetic solid-phase extraction using graphene-based nanocomposites has also shown promise, offering easy separation and good enrichment factors tandfonline.com.

Microextraction Techniques (SPME, LPME, etc.):

Solid Phase Microextraction (SPME): SPME utilizes a coated fiber to extract analytes from the sample matrix. It is a solvent-free technique widely applied for volatile and semi-volatile compounds nih.govresearchgate.net.

Liquid Phase Microextraction (LPME): LPME techniques, such as Hollow Fiber Liquid Phase Microextraction (HF-LPME), involve extracting analytes into a small volume of organic solvent held within a porous fiber nih.govrsc.orgscirp.orgresearchgate.netscirp.orgresearchgate.netmdpi.com. This method has been optimized for the extraction of chlorophenols, leading to improved detection limits when coupled with UV-Vis/PDA or GC-MS rsc.orgdioxin20xx.orgscirp.orgresearchgate.netscirp.org. Continuous Sample Drop Flow Microextraction (CSDFME) is another LPME variation that has been developed for chlorophenol determination rsc.org. Dispersive Liquid-Liquid Microextraction (DLLME) and Electromembrane Extraction (EME) are also notable microextraction techniques applied for chlorophenol analysis researchgate.netmdpi.com.

The selection of appropriate sorbent materials and optimization of parameters such as pH, extraction time, solvent type, and ionic strength are critical for maximizing recovery and minimizing matrix effects in these extraction procedures rsc.orgtandfonline.com.

Ionic Liquid Aqueous Two-Phase Systems for Enhanced Extraction

Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS) represent a "green" and efficient approach for the extraction and preconcentration of various analytes from aqueous matrices. This technique leverages the immiscibility of two aqueous phases, typically formed by an ionic liquid (IL) and a salt or polymer, to selectively partition target compounds. For the analysis of chlorinated phenols, IL-ATPS offers advantages such as reduced reliance on volatile organic solvents, potential for IL recycling, and often, improved extraction efficiencies.

Research has demonstrated the application of IL-ATPS for the analysis of chlorophenols. For instance, a study utilized an IL-ATPS coupled with solvent sublation for the separation and enrichment of 2,4-dichlorophenol (B122985), 2,6-dichlorophenol, and 4-chlorophenol (B41353) from water samples. The system employed 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) as the ionic liquid, achieving efficient extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC) asianpubs.org. This method avoided the use of traditional organic solvents, thereby minimizing secondary pollution asianpubs.org.

The effectiveness of IL-ATPS is influenced by several parameters, including the type of ionic liquid, the nature and concentration of the salt or polymer forming the second phase, pH, and temperature tubitak.gov.tracs.org. The partitioning behavior is governed by interactions such as hydrophobicity, hydrogen bonding, and electrostatic forces between the analyte and the components of the two phases acs.orgnih.gov. For phenolic compounds, maintaining them in their non-ionized form generally favors their transfer into the IL-rich phase acs.org.

Table 1: Performance of IL-ATPS for Chlorophenol Extraction

Ionic LiquidAnalyte(s)MatrixOptimal pHExtraction MethodRecovery (%)Detection Limit (µg L⁻¹)Reference
[Bmim]BF42,4-DCP, 2,6-DCP, 4-CPWater~10.7Solvent Sublation90-10210-22 asianpubs.org
MILs (e.g., [Bmim][FeCl₄])Phenolic acidsVarious~5.5-6Ultrasound-assisted70.78-99.971.34-1.56 tubitak.gov.tr
Various ILsPhenol (B47542), Resorcinol, p-Nitrophenol, etc.WaterVariesLiquid-Liquid Ext.VariesVaries acs.org

Development of Electrochemical Sensors for Selective this compound Detection

Electrochemical sensors offer a sensitive, rapid, and cost-effective platform for the detection of this compound. These sensors typically involve modifying electrode surfaces with nanomaterials or composite materials to enhance their electrocatalytic activity, selectivity, and sensitivity towards the target analyte. The electrochemical oxidation of this compound at the modified electrode surface generates a measurable current or potential change, which is correlated to its concentration.

Several research efforts have focused on developing advanced electrode materials for 3-CP detection. For instance, a sensor fabricated using Er₂O₃/CuO nanomaterials on a glassy carbon electrode (GCE) demonstrated higher sensitivity, a large dynamic range, and a lower detection limit for 3-CP rsc.org. Similarly, CdSe/ZnS core-shell quantum dots (QDs) coated onto a GCE have been employed to create a selective and efficient sensor for 3-CP, achieving a sensitivity of 3.6392 µA µM⁻¹ cm⁻² and a detection limit as low as 26.09 ± 1.30 pM over a linear dynamic range of 0.1 nM to 0.1 mM researchgate.netnih.gov. Another study reported the use of MnAl₂O₄·ZnAl₂O₄ nanomaterials modified GCE for 3-CP detection, exhibiting a sensitivity of 70.07 μA mM⁻¹ cm⁻² and a very low limit of detection of 0.0014 ± 0.0001 nM nih.govresearchgate.net. These modified electrodes often display good selectivity, reproducibility, and stability, making them promising for real-world environmental monitoring applications rsc.orgresearchgate.netnih.govnih.govresearchgate.net.

Table 2: Performance of Electrochemical Sensors for this compound Detection

Electrode ModificationAnalyteDetection MethodSensitivityLinear Dynamic Range (LDR)Limit of Detection (LOD)Reference
Er₂O₃/CuO nanomaterial/GCEThis compoundElectrochemical I-VHigher sensitivity (not quantified)Large dynamic range (not quantified)Lower detection limit (not quantified) rsc.org
CdSe/ZnS QDs/GCEThis compoundElectrochemical3.6392 µA µM⁻¹ cm⁻²0.1 nM ∼ 0.1 mM26.09 ± 1.30 pM researchgate.netnih.gov
MnAl₂O₄·ZnAl₂O₄/GCEThis compoundElectrochemical70.07 μA mM⁻¹ cm⁻²0.1 nM to 0.01 M0.0014 ± 0.0001 nM nih.govresearchgate.net
GCE/ZnO/GNPs/MIP4-ChlorophenolDPVNot specified0.2–170 µM0.04 µM rsc.org
Ni-Al-LDH@GCEPentachlorophenol (B1679276)ElectrochemicalNot specified0.05 to 50 μM0.004 μM bohrium.com

Note: While some studies focused on related chlorophenols (e.g., 4-chlorophenol, pentachlorophenol), the principles and performance metrics highlight the advancements in electrochemical sensing for this class of compounds, with direct data available for this compound from studies rsc.org, researchgate.netnih.gov, and nih.govresearchgate.net.

Compound List:

this compound (3-CP)

2,4-Dichlorophenol (2,4-DCP)

2,6-Dichlorophenol (2,6-DCP)

4-Chlorophenol (4-CP)

Pentachlorophenol (PCP)

4-chloro-3-methylphenol (B1668792) (PCMC)

Phenol

Resorcinol

p-Nitrophenol

Guaiacol

o-Cresol

Ecotoxicological Research and Quantitative Structure Activity Relationships Qsar of Chlorophenols

Mechanisms of Toxicity in Aquatic Organisms

The toxicity of chlorophenols to aquatic organisms is multifaceted, with several proposed modes of action. These mechanisms are often influenced by the degree and positional isomerism of chlorine substitution on the phenol (B47542) ring.

Investigation of Polar Narcosis as a Toxic Mode of Action

A primary mechanism through which many chlorophenols, particularly monochlorinated and some dichlorinated phenols like 3-Chlorophenol (B135607), exert their toxicity is polar narcosis sekj.orgresearchgate.net. Polar narcosis is a non-specific mode of action where the chemical disrupts cell membrane function by interacting with lipid bilayers. QSAR studies have indicated that the acute toxicity of phenol derivatives to aquatic organisms, such as tadpoles, is often governed by polar narcosis, with hydrophobicity (log Pow) and acid dissociation constants (pKa) being key predictive parameters oup.comjst.go.jp. Chlorophenols with pKa values in the range of approximately 6.5 to 7.8 are frequently classified as polar narcotics sekj.org.

Analysis of Oxidative Phosphorylation Uncoupling Properties

For chlorophenols with a higher degree of chlorination, such as tetrachlorophenols and pentachlorophenol (B1679276), the primary mechanism of toxicity is the uncoupling of oxidative phosphorylation sekj.orgwho.intinchem.org. This process disrupts cellular energy production by dissipating the proton gradient across the mitochondrial membrane, leading to energy wastage and reduced ATP synthesis. Consequently, organisms experience an increased metabolic rate without a corresponding increase in usable energy, depleting reserves and impairing growth and maintenance gov.bc.ca. The potency of this uncoupling effect is strongly correlated with the extent of chlorination; pentachlorophenol is a significantly more potent uncoupler than monochlorophenols who.intinchem.org. Studies investigating the relationship between physicochemical properties and toxicity have shown high correlations between the concentration required to reduce the respiratory control ratio by 50% (RCR50) and parameters like the n-octanol/water partition coefficient (log Kow), underscoring the role of membrane partitioning in this toxic action oup.com.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and Related Compounds

QSAR models are indispensable tools for predicting the ecotoxicological effects of chemicals like chlorophenols based on their molecular structure and physicochemical properties mdpi.comrivm.nl. These models enable the estimation of toxicity for compounds lacking experimental data and provide insights into the relationship between chemical structure and biological activity.

Correlations Between Molecular Structure and Acute Toxicity

QSAR studies for chlorophenols frequently utilize parameters such as the octanol-water partition coefficient (log Pow), dissociation constant (pKa), and various connectivity indices to correlate molecular structure with acute toxicity sekj.orgoup.comjst.go.jpoup.com. The lipophilicity, as indicated by log Pow, is a critical descriptor, as it reflects the compound's ability to partition into biological membranes, a key step in the toxicological process oup.comoup.com. For instance, a strong correlation (r = 0.991) has been observed between log Kow and the RCR50 values for chlorophenols, highlighting the importance of lipophilicity in their mitochondrial uncoupling activity oup.com. Similarly, QSAR models for polar narcosis often rely heavily on log Pow europa.eu.

Impact of Chlorine Substitution Pattern on Biological Activity

The number and position of chlorine atoms on the phenol ring significantly influence the biological activity and toxicity of chlorophenols mdpi.comsekj.orgwho.inteurochlor.org. Generally, increasing the degree of chlorination leads to enhanced toxicity sekj.orgoup.comwho.int. However, the specific position of the chlorine substituents also plays a crucial role. For example, steric hindrance caused by chlorine atoms at the ortho positions can reduce toxicity to certain aquatic organisms sekj.orgeurochlor.org. Studies on uncoupling activity have shown that di-, tri-, and pentachloro substitutions markedly increase this activity compared to phenol itself nih.gov. QSAR equations have identified parameters related to ortho-substitution as having a negative impact on uncoupling activity, suggesting a complex interplay between electronic and steric effects nih.gov. This compound, being a monochlorinated phenol, is often associated with polar narcosis, while more highly chlorinated phenols are more potent uncouplers sekj.org.

Sublethal Physiological Responses in Model Organisms

Beyond acute lethality, chlorophenols can induce a range of sublethal physiological responses in aquatic organisms, impacting their health and ecological fitness. These effects are often linked to the disruption of fundamental metabolic processes sekj.orggov.bc.ca.

Sublethal responses to chlorophenols can include alterations in energy metabolism, particularly if the compounds act as oxidative phosphorylation uncouplers. This can manifest as an increased metabolic rate without efficient energy storage, leading to the depletion of vital reserves necessary for growth and reproduction sekj.orggov.bc.ca. Chlorophenols have also been shown to induce oxidative stress, damage cellular components and DNA, compromise immune function, disrupt hormonal regulation, and, at higher concentrations, lead to cell death in fish researchgate.net. Furthermore, effects such as immunotoxicity, endocrine disruption, and reproductive toxicity have been observed in fish, potentially causing mortality in early life stages researchgate.net. Even at very low concentrations, chlorophenols can cause undesirable organoleptic effects, such as off-flavors in fish and shellfish gov.bc.ca.

Compound List

1,1-diphenylol ethane (B1197151)

2-Chlorophenol (B165306)

2-Hydroxyl-5-chlorobenzoic acid

2-Nitro-resorcinol

2,4,5-Trichlorophenol (B144370)

2,4,6-Trichlorophenol (B30397)

2,4-Dichlorophenol (B122985)

2,6-Dichlorophenol

2-Hydroxyl-5-chlorobenzoic acid

3,4-Dichlorophenol

3,5-Dichlorophenol

this compound

4-Chloro-3-methylphenol (B1668792)

4-Hydroxy-benzylacetic acid

4-Chlorophenol (B41353)

5-methoxy-2-nitrophenol (B105146)

aminochlorophenol

Bisphenol-A

Diphenylolsulfoxide

Methyl 2-hydroxylbenzoate

Methyl 4-hydroxybenzoate (B8730719)

O-cresol

P-nitrophenol

Pentachlorophenol

Phenol

Quinoline

Tetrachlorophenols

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-chlorophenol critical for experimental design, and how do they influence laboratory protocols?

  • Answer : this compound (C₆H₅ClO, MW 128.56) has a melting point of 33–35°C, boiling point of 214°C, and water solubility of 27.7 g/L at 20°C . Its density (1.218 g/cm³) and refractive index (1.565–1.567) are essential for solvent selection and spectrophotometric analysis. Solubility dictates aqueous-phase experiments, while volatility at higher temperatures requires closed systems to prevent evaporation. Storage must avoid acids, oxidizing agents, and moisture, with recommendations for tightly sealed containers in cool, ventilated areas .

Q. How can dissociation constants (Ka) of this compound be determined under varying temperatures, and what insights do they provide?

  • Answer : UV-Vis spectroscopy in high-temperature/pressure cells (25–175°C) measures Ka by tracking spectral shifts during deprotonation. For this compound, Ka increases with temperature up to 125°C (ΔH = 35.7 kJ/mol at 25°C), then decreases due to enthalpy-entropy compensation. This non-linear behavior, compared to ortho/para isomers, reflects meta-substitution effects on resonance stabilization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Spill management : Use dry lime/soda ash for liquid spills; collect solids in sealed containers. Avoid ignition sources and ensure ventilation .
  • Exposure control : Wear PPE (gloves, goggles); avoid inhalation/ingestion. In case of contact, rinse eyes with water for 15 minutes and seek medical aid .
  • Storage : Separate from acids, chlorides, and oxidizing agents in temperature-controlled environments .

Advanced Research Questions

Q. How can photocatalytic degradation of this compound be optimized using doped TiO₂ nanoparticles?

  • Answer : Pd/Ag-doped TiO₂ (e.g., 0.5% Ag/TiO₂) enhances degradation under UV light (300 nm), achieving a first-order rate constant of -0.019 s⁻¹ initially. The meta-chlorine position reduces inductive/mesomeric effects, slowing dechlorination compared to ortho/para isomers. Catalyst stability declines after 80–100 minutes due to intermediate byproducts; periodic catalyst regeneration or hybrid systems are recommended .

Q. What methodologies enable simultaneous detection of this compound in multicomponent mixtures?

  • Answer :

  • Artificial Neural Networks (ANN) : Preprocess kinetic data (e.g., oxidative coupling with N,N-diethyl-p-phenylenediamine) using nonlinear least-squares regression. A 2:4s:21 network architecture resolves 2-/3-chlorophenol mixtures with ~5% prediction error .
  • Electrochemical sensors : Ce/Ni/Cu-layered double hydroxide (LDH) electrodes enable simultaneous detection of this compound and 2,4-DCP via distinct oxidation peaks (e.g., 0.25 V and 0.45 V vs. Ag/AgCl). Hydrophilic LDH enhances selectivity in aqueous matrices .

Q. How do molecularly imprinted polymers (MIPs) improve selective adsorption of this compound, and what parameters govern their efficiency?

  • Answer : MIPs with this compound templates achieve Langmuir adsorption capacities of ~45 mg/g. Optimal binding occurs at neutral pH (6–7), with methanol elution recovering >90% analyte. Physisorption dominates (Eₐ = 12.3 kJ/mol), and pseudo-second-order kinetics model the process. Competitive adsorption studies show 3.5× higher affinity for this compound over structural analogs .

Q. What challenges arise in microbial degradation of this compound, and how do metabolic pathways differ across strains?

  • Answer : Pseudomonas putida CP1 degrades this compound via ortho-cleavage, producing 3-chlorocatechol. Substrate inhibition occurs at >0.78 mM, triggering cell aggregation and biomass reduction. Meta-cleavage pathways are less efficient due to toxic intermediates. Acclimation to 2-chlorophenol enhances 3-chlorocatechol metabolism, suggesting cross-adaptability .

Q. How do manganese oxides and Fenton reagents influence the oxidative transformation of this compound?

  • Answer :

  • Manganese oxides (δ-MnO₂) : React via surface-bound Mn(IV), generating phenoxy radicals. This compound’s reactivity is lower than triclosan due to steric hindrance and weaker electron withdrawal. Competing ions (Mn²⁺, Ca²⁺) reduce efficiency by 30–50% .
  • Fenton’s reagent : H₂O₂ lifetime in soil matrices dictates this compound oxidation efficiency. Optimal pH 3–4 achieves 80% degradation in 2 hours, but natural organic matter scavenges •OH radicals, requiring dosage adjustments .

Q. What gaps exist in toxicological data for this compound, and how can future research address them?

  • Answer : ATSDR identifies needs for:

  • Chronic exposure studies (carcinogenicity, endocrine disruption).
  • Biomarker development for human biomonitoring.
  • Ecotoxicological impacts on aquatic ecosystems, including metabolite persistence. Prioritized research should integrate in silico models and high-throughput assays to reduce reliance on animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.